molecular formula C7H8N2O B15217283 1-Allyl-1H-imidazole-4-carbaldehyde CAS No. 88091-38-7

1-Allyl-1H-imidazole-4-carbaldehyde

Cat. No.: B15217283
CAS No.: 88091-38-7
M. Wt: 136.15 g/mol
InChI Key: JTHDSQTVTRRLSJ-UHFFFAOYSA-N
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Description

1-Allyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound that features an imidazole ring substituted with an allyl group at the nitrogen atom and an aldehyde group at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-1H-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 1-allyl-1H-imidazole with a suitable aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions, use of advanced catalysts, and stringent control of reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: 1-Allyl-1H-imidazole-4-carboxylic acid.

    Reduction: 1-Allyl-1H-imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-Allyl-1H-imidazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-allyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The imidazole ring can interact with metal ions and enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

  • 1-Allyl-1H-imidazole-4-carboxylic acid
  • 1-Allyl-1H-imidazole-4-methanol
  • 1-Allyl-1H-imidazole-4-methylamine

Comparison: 1-Allyl-1H-imidazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs. The aldehyde group allows for specific chemical transformations that are not possible with the carboxylic acid, alcohol, or amine derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

CAS No.

88091-38-7

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1-prop-2-enylimidazole-4-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-2-3-9-4-7(5-10)8-6-9/h2,4-6H,1,3H2

InChI Key

JTHDSQTVTRRLSJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(N=C1)C=O

Origin of Product

United States

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